Cas no 2172542-96-8 (1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide)

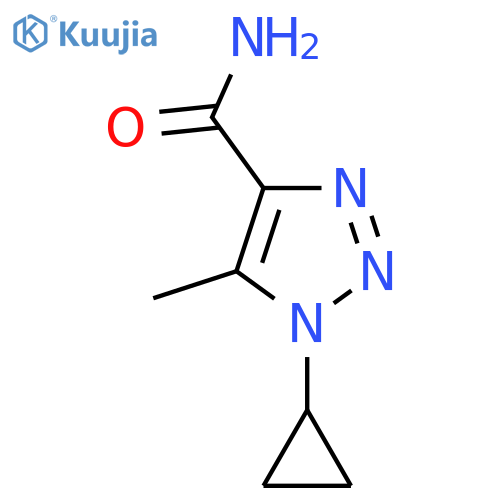

2172542-96-8 structure

商品名:1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- EN300-1593689

- 2172542-96-8

-

- インチ: 1S/C7H10N4O/c1-4-6(7(8)12)9-10-11(4)5-2-3-5/h5H,2-3H2,1H3,(H2,8,12)

- InChIKey: ZIBRUTICKVDOIM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(C)N(C2CC2)N=N1)N

計算された属性

- せいみつぶんしりょう: 166.08546096g/mol

- どういたいしつりょう: 166.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 73.8Ų

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593689-0.25g |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 0.25g |

$999.0 | 2023-06-04 | ||

| Enamine | EN300-1593689-0.5g |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 0.5g |

$1043.0 | 2023-06-04 | ||

| Enamine | EN300-1593689-1.0g |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 1g |

$1086.0 | 2023-06-04 | ||

| Enamine | EN300-1593689-10000mg |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 10000mg |

$4667.0 | 2023-09-23 | ||

| Enamine | EN300-1593689-250mg |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 250mg |

$999.0 | 2023-09-23 | ||

| Enamine | EN300-1593689-2500mg |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 2500mg |

$2127.0 | 2023-09-23 | ||

| Enamine | EN300-1593689-100mg |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 100mg |

$956.0 | 2023-09-23 | ||

| Enamine | EN300-1593689-50mg |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 50mg |

$912.0 | 2023-09-23 | ||

| Enamine | EN300-1593689-10.0g |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 10g |

$4667.0 | 2023-06-04 | ||

| Enamine | EN300-1593689-0.1g |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |

2172542-96-8 | 0.1g |

$956.0 | 2023-06-04 |

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Ping Tong Food Funct., 2020,11, 628-639

2172542-96-8 (1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬